

Unraveling Kocurin: A Technical Guide to its Molecular Formula and Structure Elucidation

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Compound of Interest

Compound Name: Kocurin

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Introduction

Kocurin is a potent thiazolyl peptide antibiotic with significant activity against methicillin-resistant *Staphylococcus aureus* (MRSA).^{[1][2]} Isolated from the marine-derived bacterium *Kocuria palustris*, this complex natural product has garnered interest within the scientific community for its intricate structure and potential as a therapeutic agent.^{[1][2][3]} This technical guide provides an in-depth overview of the determination of **Kocurin**'s molecular formula, its structural elucidation, and its biosynthetic pathway. All quantitative data is summarized in structured tables, and detailed experimental protocols for key analyses are provided.

Molecular Formula and Physicochemical Properties

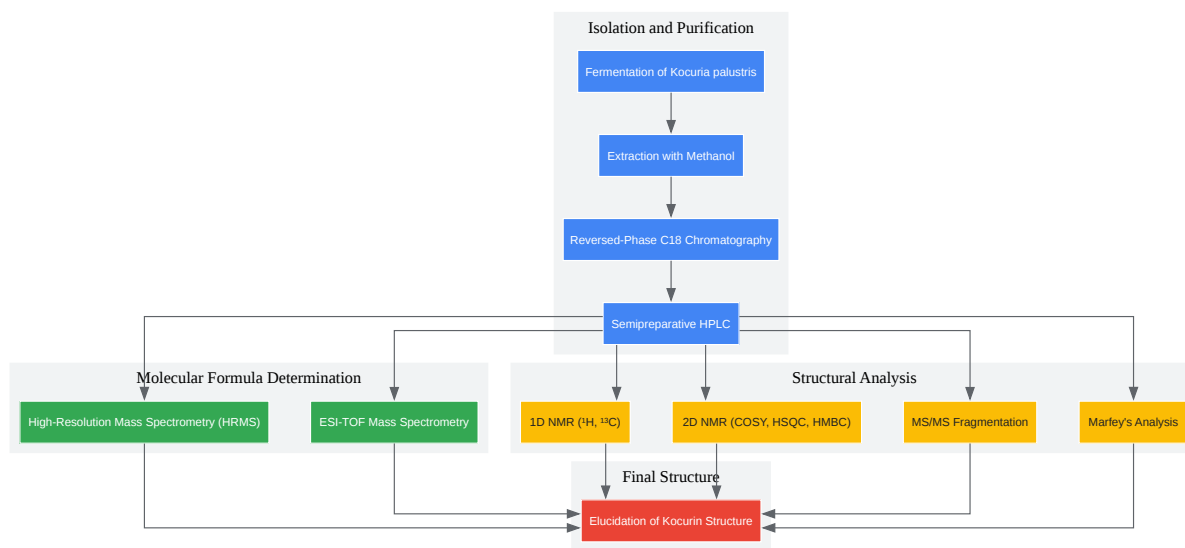
The molecular formula of **Kocurin** has been established as $C_{69}H_{66}N_{18}O_{13}S_5$.^{[1][4]} This was determined primarily through high-resolution mass spectrometry.^{[1][2][3]}

Property	Value	Reference
Molecular Formula	C ₆₉ H ₆₆ N ₁₈ O ₁₃ S ₅	[1][4]
Molecular Weight	1515.7350 Da	[4]
Accurate Mass	1514.3660 Da	[4]
ESI-TOF MS ([M+H] ⁺)	m/z 1515.3739 (observed), 1515.3733 (calculated)	[1][3]

Structural Elucidation: A Multi-faceted Approach

The complex structure of **Kocurin** was elucidated through a combination of spectroscopic and chemical techniques. This involved a meticulous process of isolating the compound, determining its elemental composition and molecular weight, and then piecing together its intricate cyclic peptide structure.

Experimental Workflow for Kocurin Structure Elucidation



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Caption: Workflow for the isolation and structural elucidation of **Kocurin**.

Experimental Protocols

1. High-Resolution Mass Spectrometry (HRMS)

- Instrumentation: The ESI-TOF mass spectrometry was performed on a Bruker maXis spectrometer.^[2]

- Method: The purified **Kocurin** sample was dissolved in a suitable solvent (e.g., methanol/water with formic acid) and introduced into the mass spectrometer via electrospray ionization. The time-of-flight analyzer provides high-resolution mass data, allowing for the determination of the elemental composition.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: NMR spectra were recorded on a Varian "INOVA 500" spectrometer operating at 500 MHz for ^1H and 125 MHz for ^{13}C .[\[2\]](#)
- Sample Preparation: The sample was dissolved in deuterated chloroform (CDCl_3).
- Internal Reference: Chemical shifts were referenced to the residual solvent signals of CDCl_3 (δH 7.26 and δC 77.0).[\[2\]](#)
- 1D NMR: ^1H and ^{13}C NMR spectra were acquired to identify the types and number of protons and carbons present in the molecule.
- 2D NMR:
 - COSY (Correlation Spectroscopy): To establish ^1H - ^1H spin-spin coupling networks and identify adjacent protons.
 - HSQC (Heteronuclear Single Quantum Coherence): To determine direct one-bond ^1H - ^{13}C correlations.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ^1H - ^{13}C correlations, which is crucial for connecting different structural fragments. The HMBC experiments were optimized for a ^3JCH of 8 Hz.[\[2\]](#)

^1H and ^{13}C NMR Data for **Kocurin**

No.	δC (ppm)	δH (ppm, mult., J in Hz)
...
Note:	A complete, detailed table of all assigned chemical shifts is extensive and can be found in the primary literature, specifically in the 2013 Marine Drugs publication by Martin et al. [1] [2]	The publication provides a comprehensive list of proton and carbon chemical shifts that were critical for the structural elucidation. [1] [2]
...

3. MS/MS Fragmentation Analysis

- Method: Tandem mass spectrometry (MS/MS) was performed to fragment the parent ion of **Kocurin**. The resulting fragmentation pattern provides valuable information about the sequence of amino acid residues and the connectivity of the different structural motifs within the molecule.

4. Marfey's Analysis for Stereochemistry Determination

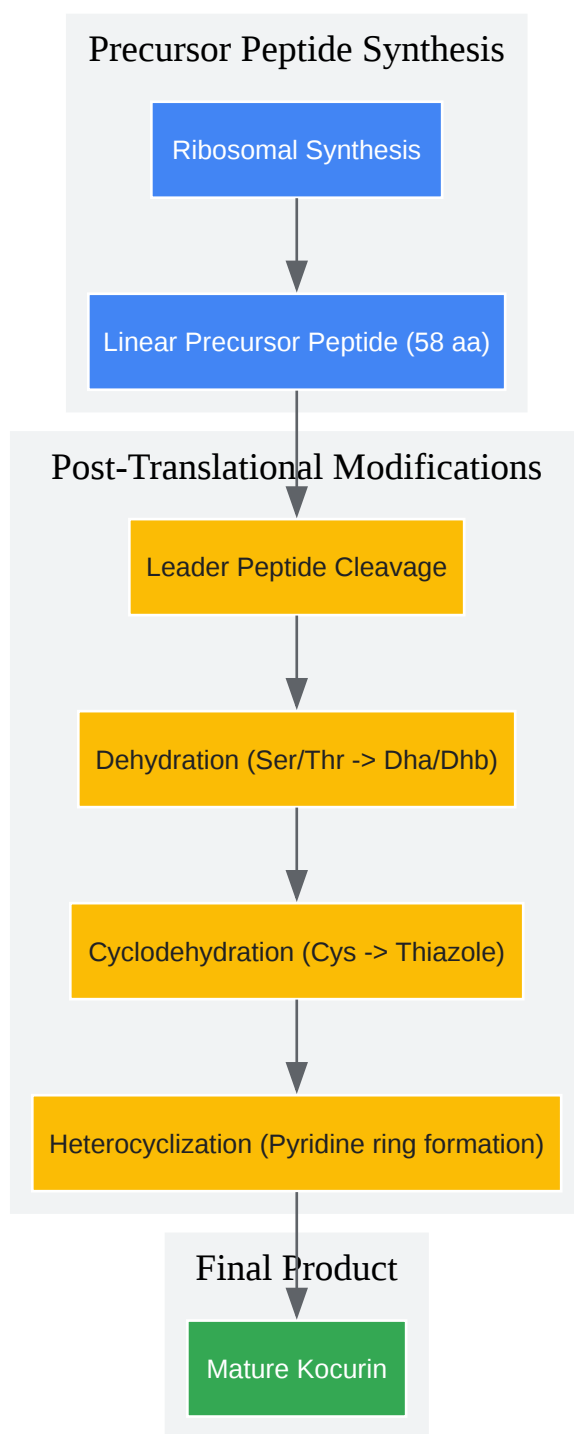
- Objective: To determine the absolute stereochemistry (D or L configuration) of the constituent amino acids.
- Protocol:
 - Acid Hydrolysis: A sample of **Kocurin** (0.1 mg) was hydrolyzed with 6 N HCl at 110 °C for 24 hours in a sealed vial.[\[2\]](#) The solution was then evaporated to dryness.
 - Derivatization: The hydrolysate was reconstituted in water and treated with a 1% solution of 1-fluoro-2,4-dinitrophenyl-5-L-valine-amide (L-FDVA) in acetone and 1 M NaHCO₃.[\[2\]](#) The reaction was carried out at 40 °C for 1 hour.
 - Neutralization and Analysis: The reaction was neutralized with 1 N HCl, and the resulting derivatives were analyzed by LC-MS.[\[2\]](#) The retention times of the derivatives of the amino

acids from **Kocurin** were compared to those of authentic D- and L-amino acid standards derivatized with L-FDVA.

Biosynthesis of Kocurin

Kocurin is a ribosomally synthesized and post-translationally modified peptide (RiPP).[1] Its biosynthesis originates from a precursor peptide encoded by a gene within a dedicated biosynthetic gene cluster. This precursor peptide undergoes a series of enzymatic modifications to yield the final complex structure of **Kocurin**.

Proposed Biosynthetic Pathway of Kocurin



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Caption: Proposed biosynthetic pathway of **Kocurin**.

The biosynthetic gene cluster of **Kocurin** is approximately 12 kbp and contains nine open reading frames that encode the enzymes responsible for the post-translational modifications.[4] The core peptide of **Kocurin** is derived from the C-terminal portion of the precursor peptide, which is rich in serine and cysteine residues that serve as substrates for the formation of dehydroalanines and thiazole rings, respectively.[1]

Antibacterial Activity

Kocurin exhibits potent antibacterial activity, particularly against Gram-positive bacteria. Its minimum inhibitory concentration (MIC) against methicillin-resistant *Staphylococcus aureus* (MRSA) has been reported to be in the submicromolar range, with a specific value of 0.25 µg/mL against MRSA MB5393.[1][2]

Conclusion

The determination of the molecular formula and the complete structural elucidation of **Kocurin** represent a significant achievement in natural product chemistry. The use of a combination of advanced spectroscopic and chemical methods was essential to unravel its complex architecture. Understanding the molecular structure and biosynthetic pathway of **Kocurin** provides a foundation for future research, including synthetic and semi-synthetic efforts to develop new and more potent antibiotics to combat the growing threat of antimicrobial resistance.

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